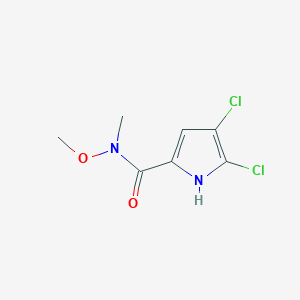

4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Description

Properties

Molecular Formula |

C7H8Cl2N2O2 |

|---|---|

Molecular Weight |

223.05 g/mol |

IUPAC Name |

4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-11(13-2)7(12)5-3-4(8)6(9)10-5/h3,10H,1-2H3 |

InChI Key |

GXJIKRSTKJIOIR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC(=C(N1)Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is its effectiveness as an antibacterial agent. The compound has been identified as a potent inhibitor of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.

Drug Development

The structural characteristics of this compound make it a valuable scaffold for the development of new antibacterial agents. Researchers are exploring modifications to enhance its pharmacological properties.

Synthetic Approaches

- Modification of Chemical Structure : Various derivatives of pyrrole compounds have been synthesized to improve lipophilicity and bioavailability while retaining antibacterial activity. For instance, altering substituents on the pyrrole ring can lead to compounds with enhanced potency and reduced toxicity .

- Case Studies : Recent studies have successfully synthesized analogs that exhibit improved activity against resistant bacterial strains, demonstrating the potential for developing new therapies based on this compound .

Therapeutic Applications

Beyond its antibacterial properties, this compound may have applications in treating other medical conditions.

Potential Uses

- Anticancer Activity : Some derivatives of pyrrole compounds have been investigated for their anticancer properties, targeting specific cancer pathways. The ability to inhibit key enzymes involved in tumor growth presents a promising avenue for further research .

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of pyrrole derivatives, which could lead to treatments for conditions like inflammatory bowel disease or sepsis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substitution Patterns

The compound’s pyrrole core distinguishes it from pyrazole-based analogs (e.g., pyrazole carboxamides in –4). Pyrroles contain one nitrogen atom in a five-membered aromatic ring, while pyrazoles have two adjacent nitrogens. For instance, pyrazole carboximidamides () exhibit basic amidine groups, whereas the target’s carboxamide is neutral, impacting solubility and ionization .

Table 1: Structural Comparison of Selected Heterocyclic Carboxamides

Electronic and Physicochemical Properties

- Chloro Substituents: The 4,5-dichloro groups on the pyrrole ring increase electron-withdrawing effects, reducing ring electron density compared to non-halogenated analogs. This may enhance stability against oxidation and improve binding to hydrophobic targets .

- N-Methoxy-N-Methyl Group : Unlike pyrazole carboxamides with alkyl or aryl N-substituents (e.g., ), the Weinreb amide in the target compound may reduce metabolic degradation by shielding the amide bond from hydrolytic enzymes .

- Carboxamide Position : The 2-position carboxamide in the pyrrole derivative contrasts with pyrazole analogs bearing carboxamides at positions 3, 4, or 3. This positional variation influences hydrogen-bonding networks and steric interactions in molecular recognition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a Design of Experiments (DOE) approach to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while capturing interactions between parameters . Quantum chemical calculations (e.g., density functional theory) may predict reaction pathways, guiding experimental optimization . Post-synthesis, use techniques like HPLC or GC-MS to quantify yields and purity, referencing protocols for similar pyrrole derivatives (e.g., NMR and mass spectrometry for structural validation) .

Q. How can purification challenges (e.g., separating regioisomers or byproducts) be addressed for this compound?

- Methodological Answer : Employ orthogonal separation techniques such as column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization using solvent pairs like dichloromethane/methanol. Advanced methods like preparative HPLC with chiral stationary phases may resolve stereochemical impurities, as demonstrated in analogous carboxamide purifications .

Q. What spectroscopic and computational tools are most effective for characterizing this compound’s structure and electronic properties?

- Methodological Answer : Combine ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) for empirical validation. Computational tools like Gaussian or ORCA can simulate IR/Raman spectra and HOMO-LUMO gaps, aiding in electronic property analysis . For crystallographic data, consider single-crystal X-ray diffraction if suitable crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the dichloro and N-alkoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform comparative studies using Suzuki-Miyaura or Buchwald-Hartwig reactions with controlled substitutions (e.g., replacing Cl with Br or varying N-alkyl groups). Monitor kinetic profiles via in situ FTIR or UV-Vis spectroscopy. Computational reaction path searches (e.g., using the artificial force-induced reaction method) can map transition states and predict regioselectivity .

Q. What strategies can resolve contradictions between computational predictions and experimental outcomes in this compound’s catalytic applications?

- Methodological Answer : Cross-validate computational models (e.g., DFT with solvation corrections) against experimental kinetic data. For discrepancies in catalytic activity, analyze potential solvent effects or hidden intermediates via stopped-flow NMR or mass spectrometry. Utilize Bayesian optimization to iteratively refine both computational parameters and reaction conditions .

Q. How can this compound be integrated into supramolecular systems (e.g., metal-organic frameworks or enzyme mimics), and what analytical methods validate host-guest interactions?

- Methodological Answer : Synthesize derivatives with tailored functional groups (e.g., pyridyl or carboxylate substituents) for coordination sites. Characterize assembly via SAXS, TEM, or isothermal titration calorimetry (ITC). For enzyme mimicry, conduct kinetic assays (e.g., Michaelis-Menten analysis) and compare with molecular dynamics simulations of substrate binding .

Q. What are the mechanistic implications of the compound’s degradation under oxidative or photolytic conditions?

- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for oxidative stability) with LC-MS to identify degradation products. For photolysis, employ UV chambers and radical trapping agents (e.g., TEMPO) coupled with EPR spectroscopy to detect reactive intermediates. Computational TD-DFT can model excited-state behavior .

Methodological Resources

- Experimental Design : Leverage CRDC classifications for reactor design (RDF2050112) and process optimization (RDF2050108) .

- Data Integrity : Implement chemical software for encrypted data management and virtual screening (e.g., Schrödinger Suite) to ensure reproducibility .

- Safety Protocols : Adhere to advanced laboratory safety standards, including 100% compliance with chemical hygiene plans for hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.